Z-Ser-obzl
Overview
Description
Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . It is commonly used as a building block in peptide synthesis and as a biochemical reagent . The compound appears as a white to off-white powder and is slightly soluble in water .
Mechanism of Action
Target of Action
Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-L-serine benzyl ester It has been suggested that it acts as a protease inhibitor, binding to the active site of the protease and preventing its normal function, leading to the inhibition of protein degradation .
Mode of Action
This binding prevents the enzyme from performing its normal function of protein degradation .
Biochemical Pathways
Given its role as a protease inhibitor, it can be inferred that it may impact pathways involving protein degradation .
Pharmacokinetics
It has a molecular weight of 329.35 and a predicted boiling point of 534.5±50.0 °C . It is slightly soluble in water and more soluble in chloroform and methanol . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
As a protease inhibitor, it is expected to inhibit protein degradation, which could have various downstream effects depending on the specific proteins and cells involved .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c This suggests that temperature and humidity may affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ser-obzl can be synthesized from benzyl chloroformate, DMAP (4-dimethylaminopyridine), and triethylamine in DMSO (dimethyl sulfoxide) as solvents . The reaction involves the protection of the serine derivative with benzyl chloroformate, followed by the addition of DMAP and triethylamine to facilitate the reaction . The product is then purified through standard work-up procedures.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound . The reaction conditions are optimized to ensure high purity and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
Z-Ser-obzl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Z-Ser-obzl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of fine chemicals and specialty compounds.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-serine benzyl ester: Similar in structure and used in peptide synthesis.
Z-®-Ama(OBzl)-(S)-Phe-OMe: Used in the synthesis of sweet peptides.
Uniqueness
Z-Ser-obzl is unique due to its specific structure, which allows it to act as a versatile building block in peptide synthesis and as a biochemical reagent. Its ability to inhibit proteases makes it valuable in pharmaceutical research and development .
Properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDPGHZHFJLBZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426341 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21209-51-8 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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